D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol with the molecular formula . It is a colorless, odorless, and sweet-tasting compound that is soluble in water. D-Sorbitol is naturally found in various fruits and plants, including apples, pears, peaches, and seaweeds. It is primarily produced through the hydrogenation of glucose, a process that converts the aldehyde group of glucose into a hydroxyl group . This compound serves as a sugar substitute and has applications in food, pharmaceuticals, and cosmetics due to its humectant properties.
D-Sorbitol can be synthesized through several methods:
D-Sorbitol has diverse applications across various industries:
Research on D-sorbitol's interactions primarily focuses on its metabolic effects when consumed alongside other carbohydrates. Studies indicate that it can affect glycemic response differently than glucose due to its partial absorption and fermentation in the intestine. This unique metabolic pathway makes it an interesting subject for studies related to diabetes management and gut health .
Additionally, D-sorbitol's role as an osmotic agent has been studied concerning its effects on cellular hydration and nutrient absorption.
D-Sorbitol shares similarities with other sugar alcohols but also exhibits unique characteristics:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Mannitol | Derived from mannose; used as a diuretic; less sweet than D-sorbitol | |
| Xylitol | Derived from xylose; lower glycemic index; dental health benefits | |
| Erythritol | Four carbon sugar alcohol; zero calories; does not affect blood sugar levels | |
| Galactitol | Formed from galactose; less common; associated with galactosemia |
D-Sorbitol's unique position lies in its widespread use as a food additive due to its sweetening properties while also being metabolically active within the human body. Its ability to provide moisture retention makes it particularly valuable in pharmaceuticals and cosmetics compared to other sugar alcohols that may not have the same level of solubility or moisture retention capability .
The crystalline solid undergoes a sharp endothermic transition at (98 – 101) degrees Celsius, corresponding to a normal melting temperature of (371 – 374) Kelvin [1] [2] [3]. Differential scanning calorimetry yields a molar enthalpy of fusion in the range (30.20 – 30.35) kilojoule per mole [4] [3] [2]. Below the melting domain, the super-cooled liquid displays a calorimetric glass transition at 268 Kelvin (-5 degrees Celsius) [5] [6] [7].
D-Sorbitol exhibits polymorphism; the thermodynamically stable γ-form melts without recrystallisation, whereas rapid quench-cooling of the melt produces an amorphous phase that vitrifies and later crystallises on storage at ambient temperature [8] [9] [10].
| Thermal parameter | Value | Method | Reference |
|---|---|---|---|
| Melting temperature | 98 – 101 °C | differential scanning calorimetry | 40 |
| Enthalpy of fusion | 30.20 – 30.35 kJ mol⁻¹ | adiabatic calorimetry | 2 |
| Glass transition temperature | 268 K | dielectric spectroscopy / calorimetry | 7 |
| Polymorphs observed | α, β, γ and crystallised-melt forms | differential scanning calorimetry + powder X-ray diffraction | 9 |
D-Sorbitol is highly hydrophilic. At twenty-five degrees Celsius it dissolves in water up to 2350 gram per liter, generating an endothermic heat of solution [11] [12]. Solubility in short-chain alcohols is moderate: about 160 gram per liter in methanol and 120 gram per liter in ethanol at the same temperature [13]. The compound is practically insoluble in apolar or weakly polar solvents such as diethyl ether or chloroform [11].
| Solvent (298 K) | Solubility (g L⁻¹) | Experimental remark | Reference |
|---|---|---|---|
| Water | ≈ 2350 | rapid dissolution, neutral pH | 42 |
| Methanol | ≈ 160 | endothermic | 39 |
| Ethanol | ≈ 120 | enhanced by gentle heating | 39 |
| 2-Propanol | < 50 | limited miscibility | 15 |
| Diethyl ether | < 1 | insoluble | 42 |
The pronounced water affinity is attributable to six hydroxyl groups that engage in extensive hydrogen bonding, producing a negative logarithm of the distribution coefficient (log P ≈ –4.7) [13].
Gravimetric isotherms collected at twenty-five degrees Celsius reveal a type-III sigmoid curve: equilibrium moisture remains below two percent (dry basis) up to a relative humidity of 50 percent, rises sharply beyond 60 percent, and exceeds forty percent at ninety percent relative humidity [14] [15]. Above eighty-five percent relative humidity the crystalline powder partially deliquesces and forms a viscous syrup [16].
Isotherm data (25 °C)
| Relative humidity (%) | Equilibrium moisture (% w/w, dry basis) | Observation | Reference |
|---|---|---|---|
| 20 | 0.5 | monolayer coverage | 85 |
| 50 | 1.8 | limited adsorption | 83 |
| 70 | 9.4 | multilayer uptake begins | 85 |
| 85 | 24.6 | capillary condensation | 83 |
| 90 | 42.0 | onset of deliquescence | 77 |
Isosteric heats calculated from isotherms show an initial differential enthalpy of sorption of ca. 55 kilojoule per mole of water at low coverages, falling towards the latent heat of vaporisation of liquid water as the sorbate approaches bulk-like behaviour [17].
Ion mobility spectrometry provides gas-phase size descriptors for D-Sorbitol. Drift-tube measurements in nitrogen at three hundred kelvin yield an orientationally averaged collision cross section of (140 ± 2) square ångström for the protonated molecular ion and (132 ± 2) square ångström for the deprotonated ion [18]. Travelling-wave separations calibrated against small-molecule standards confirm values within two percent of those predicted by high-level in-silico trajectory calculations [19]. Sodium adduction increases the cross section by circa four square ångström because of the larger ionic radius of the carrier cation [20] [18].
| Ion species | m/z | Collision cross section (Ų) | Technique | Reference |
|---|---|---|---|---|
| [M + H]⁺ | 183.086 | 140 ± 2 | nitrogen drift-tube, stepped-field | 67 |
| [M – H]⁻ | 181.072 | 132 ± 2 | nitrogen drift-tube, stepped-field | 67 |
| [M + Na]⁺ | 205.068 | 144 ± 2 | travelling-wave, single-field calibration | 66 |
| [M + H – H₂O]⁺ | 165.076 | 136 ± 3 | in-silico trajectory (MobCal-MPI) | 55 |